3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Overview
Description
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is used for HPLC system suitability testing .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered isoxazole ring attached to a carboxamide group . The isoxazole ring is substituted with a methyl group and a phenyl group, which is further substituted with a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, isoxazole compounds are generally involved in various synthetic methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.2072696 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
1. Isoxazole Derivatives as Immunosuppressive Agents
Isoxazole derivatives, including 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, have been evaluated for their potential as immunosuppressive agents. These compounds, including leflunomide and its metabolites, show inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis, which is essential for normal immune cell functions. This inhibition can explain their efficacy in suppressing immune responses, particularly in the context of transplantation and autoimmune diseases (Knecht & Löffler, 1998).
2. Role in Antiproliferative Activities
Research has shown that some 4-arylamido 3-methyl isoxazoles, structurally related to 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, exhibit significant antiproliferative activities. This effect is particularly noted in certain cancer cell lines, suggesting potential applications in cancer therapeutics. These compounds have demonstrated better activities than standard treatments in some cases, indicating their potential as novel agents in cancer treatment (Im et al., 2015).
3. Antifungal and Herbicidal Activities
Compounds structurally similar to 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide have shown moderate to excellent activities against various phytopathogenic fungi. This suggests potential applications in developing antifungal agents for agricultural use. Additionally, certain isoxazole derivatives demonstrate significant herbicidal activity against a range of weeds, indicating their potential utility in weed management (Wu et al., 2012), (Hamper et al., 1995).
4. Molecular and Vibrational Spectroscopy Studies
Studies involving molecular and vibrational spectroscopy, such as FT-IR and FT-Raman, have been conducted on isoxazole derivatives. These studies help in understanding the equilibrium geometry, vibrational wavenumbers, and various bonding features of these compounds. Such research aids in the development of new materials with specific optical and electronic properties (Shahidha et al., 2014).
properties
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBGILHVSSQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174957 | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
CAS RN |
208401-20-1 | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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